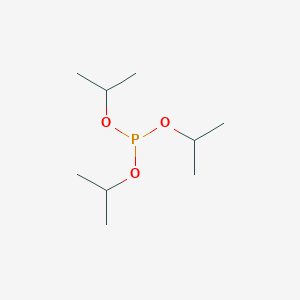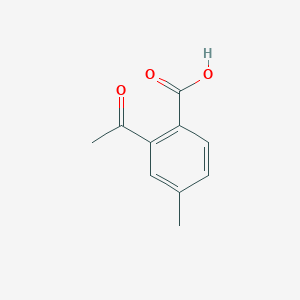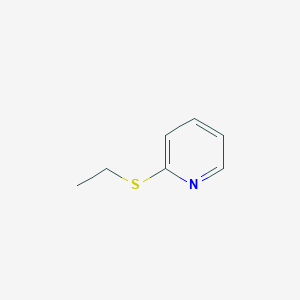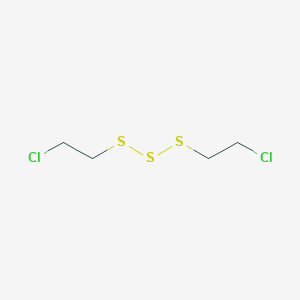
Trisulfide, bis(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisulfide, bis(2-chloroethyl)-, also known as TCEP, is a chemical compound that is widely used in scientific research. It is a reducing agent that is commonly used to break disulfide bonds in proteins and peptides. TCEP is also used as a stabilizer for enzymes and proteins, and as a crosslinker for biomolecules. In
Aplicaciones Científicas De Investigación
Trisulfide, bis(2-chloroethyl)- is widely used in scientific research as a reducing agent for disulfide bonds in proteins and peptides. It is also used as a stabilizer for enzymes and proteins, and as a crosslinker for biomolecules. Trisulfide, bis(2-chloroethyl)- is commonly used in protein crystallography, mass spectrometry, and proteomics research.
Mecanismo De Acción
Trisulfide, bis(2-chloroethyl)- is a strong reducing agent that is able to break disulfide bonds in proteins and peptides. It does this by donating electrons to the sulfur atoms in the disulfide bond, which causes the bond to break. Trisulfide, bis(2-chloroethyl)- is also able to reduce other oxidized functional groups, such as sulfoxides and nitro groups.
Biochemical and Physiological Effects:
Trisulfide, bis(2-chloroethyl)- is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe reducing agent for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trisulfide, bis(2-chloroethyl)- has several advantages for use in lab experiments. It is a strong reducing agent that is able to break disulfide bonds in proteins and peptides. It is also stable in solution, and does not require the addition of acid or base to activate it. Trisulfide, bis(2-chloroethyl)- is also relatively inexpensive and easy to use.
However, Trisulfide, bis(2-chloroethyl)- does have some limitations for lab experiments. It is not effective at reducing all types of disulfide bonds, and may require longer incubation times for some proteins and peptides. Trisulfide, bis(2-chloroethyl)- can also react with other functional groups in proteins and peptides, such as thiol groups, which can affect the stability and activity of the protein or peptide.
Direcciones Futuras
There are several future directions for research on Trisulfide, bis(2-chloroethyl)-. One area of research is the development of new reducing agents that are more effective and selective than Trisulfide, bis(2-chloroethyl)-. Another area of research is the use of Trisulfide, bis(2-chloroethyl)- in the development of new protein-based therapeutics. Trisulfide, bis(2-chloroethyl)- could be used to break disulfide bonds in proteins to create new therapeutic molecules with improved stability and activity. Additionally, Trisulfide, bis(2-chloroethyl)- could be used in the development of new diagnostic assays for the detection of disulfide-bonded proteins and peptides.
Métodos De Síntesis
Trisulfide, bis(2-chloroethyl)- is synthesized by reacting tris(2-carboxyethyl)phosphine with thionyl chloride and 2-chloroethanol. Tris(2-carboxyethyl)phosphine is first dissolved in dichloromethane and then thionyl chloride is added dropwise. The mixture is stirred for 2 hours at room temperature, and then 2-chloroethanol is added. The reaction is then heated to reflux for 12 hours. The resulting Trisulfide, bis(2-chloroethyl)- is purified by column chromatography.
Propiedades
Número CAS |
19149-77-0 |
|---|---|
Nombre del producto |
Trisulfide, bis(2-chloroethyl)- |
Fórmula molecular |
C4H8Cl2S3 |
Peso molecular |
223.2 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chloroethyltrisulfanyl)ethane |
InChI |
InChI=1S/C4H8Cl2S3/c5-1-3-7-9-8-4-2-6/h1-4H2 |
Clave InChI |
XHODIRQQNWHUGV-UHFFFAOYSA-N |
SMILES |
C(CCl)SSSCCCl |
SMILES canónico |
C(CCl)SSSCCCl |
Sinónimos |
BIS(2-CHLOROETHYL)TRISULPHIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




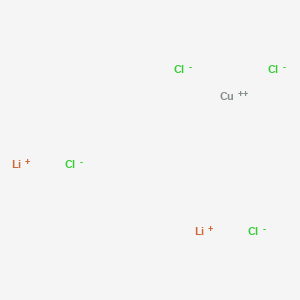
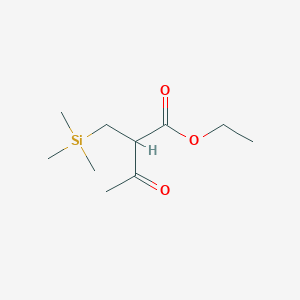
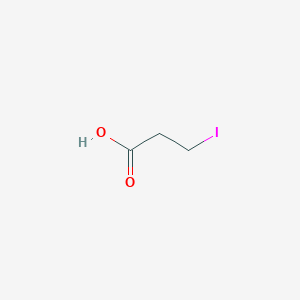
pyrimidin-2-one](/img/structure/B93888.png)
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)

